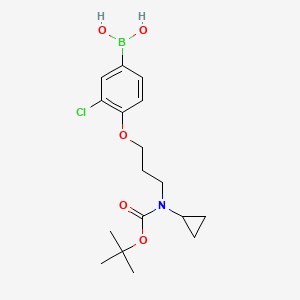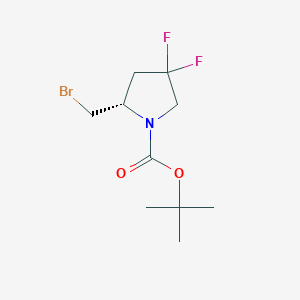
3-(3,3-Difluorocyclobutyl)benzenamine
Übersicht
Beschreibung
3-(3,3-Difluorocyclobutyl)benzenamine is a chemical compound with the molecular formula C10H11F2N. It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 3-(3,3-Difluorocyclobutyl)benzenamine is 183.20 g/mol . The molecular structure consists of a benzene ring attached to a 3,3-difluorocyclobutyl group.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The study of crystal structures is a vital aspect of scientific research. For instance, the crystal structure of 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, a compound related to 3-(3,3-Difluorocyclobutyl)benzenamine, was examined. This study revealed the compound's crystal packing and hydrogen bonding interactions, contributing to the understanding of molecular interactions in solid-state chemistry (Yang et al., 2010).
Synthesis of Building Blocks
- Synthesis methods play a critical role in chemical research. A paper outlined the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, demonstrating the versatility of 3,3-difluorocyclobutyl derivatives in synthetic chemistry (Ryabukhin et al., 2018).
Antibacterial Activity
- Research into the antibacterial properties of related benzenamines, such as N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine, provides insight into potential applications in medical and pharmaceutical fields. The study evaluated the compound's antibacterial activity and its molecular structure (Li et al., 2009).
Conductive Polymers
- The development of soluble conducting polymers, such as 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, demonstrates potential applications in electronics. This research explored the electrochemical polymerization and properties of the polymer, providing insights into material science (Yildiz et al., 2008).
Environmental Degradation
- Understanding the environmental degradation of related compounds is essential. A study on the abiotic degradation of trifluralin (a structurally similar compound) by Fe(II) offered insights into the environmental fate of these chemicals (Klupinski & Chin, 2003).
Electrical and Fluorescent Properties
- The synthesis and study of alternating block copolymers, like those incorporating 3-alkyl-substituted thiophene and aniline units, have applications in the development of electrically conductive and fluorescent materials (Ng et al., 1998).
Eigenschaften
IUPAC Name |
3-(3,3-difluorocyclobutyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7/h1-4,8H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOCWSUSGROQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluorocyclobutyl)benzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)


![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)

![Tert-butyl 4-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408362.png)
![tert-butyl N-{1-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyrrolidin-3-yl}carbamate](/img/structure/B1408363.png)
![ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1408364.png)
![1-[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one](/img/structure/B1408365.png)

